molecular formula C17H13NO2 B187383 2-Methyl-3-phenylquinoline-4-carboxylic acid CAS No. 6319-87-5

2-Methyl-3-phenylquinoline-4-carboxylic acid

Cat. No. B187383
CAS RN: 6319-87-5
M. Wt: 263.29 g/mol
InChI Key: GRHDYCQGEGLWCR-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H13NO2 . It has a molecular weight of 263.29 g/mol .


Molecular Structure Analysis

The linear formula of this compound is C17H13NO2 . The InChI code is 1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Cytotoxicity Against Cancer Cells : Certain 4-anilino-2-phenylquinoline derivatives, related to 2-Methyl-3-phenylquinoline-4-carboxylic acid, have shown significant cytotoxicity against various cancer cells (Zhao et al., 2005).

  • Synthesis for Anticancer Agents : A novel one-pot synthesis method has been developed for creating derivatives of quinoline-4-carboxylic acid, which are potential anticancer agents (Javadi & Azizian, 2016).

  • Antibacterial Properties : Various phenyl esters and amides of 2-phenylquinoline-4-carboxylic acid have been synthesized and shown to have antibacterial activity against several bacteria (Shankerrao et al., 2012).

  • Antiparasitic Activities : Substituted 2-phenylquinoline-4-carboxylic acids have been synthesized and evaluated for antiparasitic activities against malaria, leishmaniasis, and trypanosomiasis (Muscia et al., 2008).

  • Electroluminescent Properties : Iridium(III) complexes with ester-substituted phenylquinoline ligands, derived from 2-phenylquinoline-4-carboxylic acid, have been synthesized and shown to have red emissive electroluminescent properties, making them potentially useful in light-emitting devices (Tong et al., 2012).

Mechanism of Action

2-Phenylquinoline-4-carboxylic acid derivatives have been studied as potential histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from ε-N-acetyl-lysine amino groups of histone proteins . Inhibition of HDACs has been extensively studied as a potential therapeutic target in the development of anticancer drugs .

Future Directions

The future directions of research on 2-Methyl-3-phenylquinoline-4-carboxylic acid could involve further exploration of its potential as a histone deacetylase inhibitor . This could lead to the development of new anticancer drugs .

properties

IUPAC Name

2-methyl-3-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-15(12-7-3-2-4-8-12)16(17(19)20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHDYCQGEGLWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979197
Record name 2-Methyl-3-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6319-87-5
Record name 6319-87-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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